molecular formula C16H13N5O B6004313 2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B6004313
M. Wt: 291.31 g/mol
InChI Key: BRCDRSGLAJVYHK-UHFFFAOYSA-N
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Description

The compound “2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings of atoms where at least one atom is not a carbon atom. This particular compound contains several nitrogen atoms and a phenyl group, which is a ring of six carbon atoms attached to the rest of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo and pyrido rings, followed by the introduction of the triazinone ring. The methyl and phenyl groups would likely be introduced in later steps .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo, pyrido, and triazinone rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

As a heterocyclic compound, “2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one” would likely undergo a variety of chemical reactions. The presence of nitrogen atoms in the rings could make the compound a potential nucleophile, capable of donating a pair of electrons to form a new bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a heterocyclic compound, it would likely have a relatively high melting point and be soluble in organic solvents .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: and its derivatives have been investigated as novel CDK2 inhibitors for cancer treatment. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an appealing target for selective tumor cell inhibition . Key findings include:

Antitumor Agents: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole Derivatives

Another related class of compounds, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, has been designed and synthesized. These compounds feature alkyl or aralkyl and sulfonyl groups, known pharmacophores for antitumor drugs. Noteworthy points include:

Future Prospects

Further investigations into the pharmacokinetic properties, drug-likeness, and structure-activity relationships are essential for optimizing the antitumor potential of these compounds. Researchers continue to explore their therapeutic applications and mechanisms of action .

Future Directions

Future research on this compound could involve studying its potential biological activity and exploring its potential uses in medicine or industry .

properties

IUPAC Name

4,13-dimethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-9-8-17-16(22)13-14(9)21-15(19-18-13)12(10(2)20-21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCDRSGLAJVYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C2=C1N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-ol

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